molecular formula C17H19N5O3 B5607357 3-(3,4-Dimethoxy-phenyl)-2-(4,6-dimethyl-pyrimidin-2-ylamino)-3H-imidazol-4-ol

3-(3,4-Dimethoxy-phenyl)-2-(4,6-dimethyl-pyrimidin-2-ylamino)-3H-imidazol-4-ol

Cat. No.: B5607357
M. Wt: 341.4 g/mol
InChI Key: MFVVBEPOPCLNCH-UHFFFAOYSA-N
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Description

The compound 3-(3,4-Dimethoxy-phenyl)-2-(4,6-dimethyl-pyrimidin-2-ylamino)-3H-imidazol-4-ol is a heterocyclic derivative featuring an imidazole core substituted with a 3,4-dimethoxyphenyl group at position 3, a 4,6-dimethylpyrimidin-2-ylamino group at position 2, and a hydroxyl group at position 2.

Properties

IUPAC Name

3-(3,4-dimethoxyphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)amino]imidazol-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5O3/c1-10-7-11(2)20-16(19-10)21-17-18-9-15(23)22(17)12-5-6-13(24-3)14(8-12)25-4/h5-9,23H,1-4H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVVBEPOPCLNCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2=NC=C(N2C3=CC(=C(C=C3)OC)OC)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence focuses on structurally related aminoimidazole derivatives synthesized as agonists of G-protein-coupled bile acid receptor 1 (GPBAR1). Below is a systematic comparison based on substituent variations, synthetic pathways, and physicochemical properties:

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name / ID Core Structure Key Substituents Synthetic Yield (%) MS [M+H]+ (Observed) Key Biological Activity
Compound 11 3H-imidazol-4-yl 2-(2,6-difluoro-benzylsulfanyl), 3-(2,4-difluoro-phenyl), 3,4-dimethoxy-phenyl 56 504.1 (504.1382 calc.) GPBAR1 agonism (EC₅₀ ~0.1–1 µM)
Compound 12d Acetamide-linked imidazole 3-(4-fluoro-3-methoxy-phenyl), 3,4-dimethoxy-phenyl 49 408.1 Not explicitly stated; likely GPBAR1 activity
Target Compound 3H-imidazol-4-ol 3-(3,4-dimethoxy-phenyl), 2-(4,6-dimethyl-pyrimidin-2-ylamino) N/A N/A Inferred: Potential kinase inhibition or receptor modulation

Key Differences and Implications

Substituent Chemistry: The target compound substitutes the benzylsulfanyl group (e.g., in Compound 11) with a 4,6-dimethylpyrimidin-2-ylamino group. The hydroxyl group at position 4 may confer higher polarity and solubility relative to sulfur-containing analogs like Compound 11, which could influence bioavailability .

Synthetic Complexity: Compounds in the evidence (e.g., Compound 21 ) require multi-step protocols involving microwave-assisted synthesis, T3P® coupling reagents, and flash chromatography. The target compound’s pyrimidinylamino group might necessitate nucleophilic substitution or Buchwald-Hartwig amination, increasing synthetic complexity compared to benzylsulfanyl derivatives .

Biological Activity :

  • Fluorinated analogs (e.g., Compound 11) exhibit GPBAR1 agonism with sub-micromolar EC₅₀ values, critical for metabolic regulation . The target compound’s pyrimidine moiety may shift activity toward kinase inhibition (e.g., JAK/STAT pathways) due to pyrimidine’s role in ATP-binding pocket interactions.

Physicochemical Properties :

  • LogP Predictions : The dimethylpyrimidine group likely reduces lipophilicity (predicted LogP ~2.5) compared to fluorine-rich analogs (LogP ~3.8–4.2 in Compound 11), aligning with improved aqueous solubility .

Research Findings and Limitations

  • Gaps in Evidence: No direct data on the target compound’s synthesis, spectroscopic characterization (e.g., ¹H NMR, ¹³C NMR), or biological assays are available in the provided materials. Comparisons rely on structural analogs and computational predictions.
  • Inference-Based Analysis : The pyrimidine substitution likely enhances metabolic stability relative to thioether-linked compounds, as seen in kinase inhibitors like imatinib .

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